6-(2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)-N-[(oxolan-2-yl)methyl]hexanamide
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Overview
Description
6-(2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)-N-[(oxolan-2-yl)methyl]hexanamide is a complex organic compound that features a quinazolinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)-N-[(oxolan-2-yl)methyl]hexanamide typically involves multiple steps:
Formation of the Quinazolinone Core: This step involves the cyclization of appropriate precursors to form the quinazolinone ring.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced through a nucleophilic substitution reaction.
Attachment of the Sulfanyl Group: The sulfanyl group is attached via a thiolation reaction.
Final Coupling: The final step involves coupling the quinazolinone derivative with the oxolan-2-ylmethyl hexanamide moiety under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group.
Reduction: Reduction reactions can occur at the oxo groups, potentially converting them to hydroxyl groups.
Substitution: The bromophenyl group can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as sodium hydride or Grignard reagents for nucleophilic substitutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohol derivatives.
Scientific Research Applications
Medicinal Chemistry: It can be used as a lead compound in the development of new drugs, particularly for its potential anti-cancer and anti-inflammatory properties.
Biological Studies: The compound can be used to study various biological pathways and mechanisms, especially those involving quinazolinone derivatives.
Industrial Applications: It may find use in the synthesis of other complex organic molecules or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The bromophenyl and sulfanyl groups may enhance these interactions through additional binding sites or electronic effects.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-Bromophenyl)-2-{(2-{[4-(2-methyl-2-propanyl)phenyl]sulfanyl}ethyl)sulfanyl}-4-phenylnicotinonitrile
- 2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetohydrazide
Uniqueness
What sets 6-(2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)-N-[(oxolan-2-yl)methyl]hexanamide apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity. The presence of the oxolan-2-ylmethyl group, in particular, may enhance its solubility and bioavailability compared to similar compounds.
Properties
IUPAC Name |
6-[2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-N-(oxolan-2-ylmethyl)hexanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30BrN3O4S/c28-20-13-11-19(12-14-20)24(32)18-36-27-30-23-9-4-3-8-22(23)26(34)31(27)15-5-1-2-10-25(33)29-17-21-7-6-16-35-21/h3-4,8-9,11-14,21H,1-2,5-7,10,15-18H2,(H,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOWLYFSHNGZRNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CCCCCN2C(=O)C3=CC=CC=C3N=C2SCC(=O)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30BrN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
572.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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